molecular formula C15H18N2O2S B4494700 3-(Propan-2-YL)-5-[1-(thiophene-2-carbonyl)pyrrolidin-2-YL]-1,2-oxazole

3-(Propan-2-YL)-5-[1-(thiophene-2-carbonyl)pyrrolidin-2-YL]-1,2-oxazole

Cat. No.: B4494700
M. Wt: 290.4 g/mol
InChI Key: HAYHMRJKSYQKKO-UHFFFAOYSA-N
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Description

3-(Propan-2-YL)-5-[1-(thiophene-2-carbonyl)pyrrolidin-2-YL]-1,2-oxazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining an oxazole ring with a pyrrolidine and thiophene moiety, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Propan-2-YL)-5-[1-(thiophene-2-carbonyl)pyrrolidin-2-YL]-1,2-oxazole typically involves multi-step organic reactions. One common route includes the formation of the oxazole ring through cyclization reactions involving appropriate precursors. The thiophene and pyrrolidine moieties are introduced through subsequent substitution reactions. Reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of robust catalysts and optimized reaction conditions is crucial to maintain consistency and quality in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(Propan-2-YL)-5-[1-(thiophene-2-carbonyl)pyrrolidin-2-YL]-1,2-oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

3-(Propan-2-YL)-5-[1-(thiophene-2-carbonyl)pyrrolidin-2-YL]-1,2-oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Propan-2-YL)-5-[1-(thiophene-2-carbonyl)pyrrolidin-2-YL]-1,2-oxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Propan-2-YL)-5-[1-(thiophene-2-carbonyl)pyrrolidin-2-YL]-1,2-thiazole
  • 3-(Propan-2-YL)-5-[1-(thiophene-2-carbonyl)pyrrolidin-2-YL]-1,2-imidazole

Uniqueness

Compared to similar compounds, 3-(Propan-2-YL)-5-[1-(thiophene-2-carbonyl)pyrrolidin-2-YL]-1,2-oxazole exhibits unique properties due to the presence of the oxazole ring. This structural feature imparts distinct electronic and steric characteristics, influencing its reactivity and interaction with biological targets .

Properties

IUPAC Name

[2-(3-propan-2-yl-1,2-oxazol-5-yl)pyrrolidin-1-yl]-thiophen-2-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-10(2)11-9-13(19-16-11)12-5-3-7-17(12)15(18)14-6-4-8-20-14/h4,6,8-10,12H,3,5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAYHMRJKSYQKKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=C1)C2CCCN2C(=O)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(Propan-2-YL)-5-[1-(thiophene-2-carbonyl)pyrrolidin-2-YL]-1,2-oxazole
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3-(Propan-2-YL)-5-[1-(thiophene-2-carbonyl)pyrrolidin-2-YL]-1,2-oxazole
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3-(Propan-2-YL)-5-[1-(thiophene-2-carbonyl)pyrrolidin-2-YL]-1,2-oxazole
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3-(Propan-2-YL)-5-[1-(thiophene-2-carbonyl)pyrrolidin-2-YL]-1,2-oxazole
Reactant of Route 5
3-(Propan-2-YL)-5-[1-(thiophene-2-carbonyl)pyrrolidin-2-YL]-1,2-oxazole
Reactant of Route 6
3-(Propan-2-YL)-5-[1-(thiophene-2-carbonyl)pyrrolidin-2-YL]-1,2-oxazole

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